5-Ethyl-5-(3-iodophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
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Overview
Description
5-Ethyl-5-(3-iodophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione is a synthetic organic compound belonging to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine and are widely studied for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-5-(3-iodophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ethyl acetoacetate, 3-iodoaniline, and urea.
Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as acetic acid or sulfuric acid, to form the pyrimidine ring.
Cyclization: The intermediate product undergoes cyclization to form the final compound, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions, such as controlled temperature, pressure, and catalyst concentration, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-5-(3-iodophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The iodine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
5-Ethyl-5-(3-iodophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Ethyl-5-(3-iodophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
5-Ethyl-5-phenylpyrimidine-2,4,6(1H,3H,5H)-trione: Lacks the iodine atom in the phenyl ring.
5-Methyl-5-(3-iodophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione: Has a methyl group instead of an ethyl group.
5-Ethyl-5-(4-iodophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione: The iodine atom is positioned differently on the phenyl ring.
Uniqueness
The presence of the iodine atom in the 3-position of the phenyl ring and the ethyl group at the 5-position of the pyrimidine ring makes 5-Ethyl-5-(3-iodophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione unique. These structural features may contribute to its distinct chemical reactivity and biological activity.
Properties
CAS No. |
88048-67-3 |
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Molecular Formula |
C12H11IN2O3 |
Molecular Weight |
358.13 g/mol |
IUPAC Name |
5-ethyl-5-(3-iodophenyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C12H11IN2O3/c1-2-12(7-4-3-5-8(13)6-7)9(16)14-11(18)15-10(12)17/h3-6H,2H2,1H3,(H2,14,15,16,17,18) |
InChI Key |
RGVLQSUZYDHTBW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C(=O)NC(=O)NC1=O)C2=CC(=CC=C2)I |
Origin of Product |
United States |
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